molecular formula C10H22N2O3 B587059 Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 145525-49-1

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B587059
CAS No.: 145525-49-1
M. Wt: 218.29 g/mol
InChI Key: YSHDHERBUFHPES-UHFFFAOYSA-N
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Description

Historical Context of Hydrazine Chemistry

The foundation of hydrazine chemistry traces back to the pioneering work of Emil Fischer in 1875, who first synthesized phenylhydrazine serendipitously through the reduction of a corresponding diazonium salt. This initial discovery marked the beginning of extensive research into hydrazine derivatives, with Fischer subsequently developing methods to prepare approximately twenty different hydrazine compounds before free hydrazine itself was isolated. The significance of Fischer's work extended beyond mere synthesis, as he demonstrated the utility of phenylhydrazine in sugar chemistry, where it facilitated the isolation and characterization of carbohydrates through the formation of well-crystallizing phenylhydrazones and osazones.

The isolation of free hydrazine required additional years of research, ultimately achieved by Theodor Curtius in 1887 through a complex multi-step process involving the hydrolysis of organic diazides with dilute sulfuric acid. Curtius's methodology, while groundbreaking, highlighted the inherent challenges in preparing anhydrous hydrazine, difficulties that persisted until the Dutch chemist Lobry de Bruyn successfully prepared pure anhydrous hydrazine in 1895. These early developments established hydrazine as a fundamental chemical species with the molecular formula nitrogen-nitrogen tetrahydride, characterized by its ammonia-like odor and its status as a simple pnictogen hydride.

The evolution of hydrazine chemistry accelerated throughout the late 19th and early 20th centuries, with researchers recognizing the compound's potential as a powerful reducing agent and its utility in various synthetic transformations. The nomenclature "hydrazine" was formally coined by Emil Fischer in 1875, incorporating the prefix "hydr-" to indicate hydrogen atoms and the suffix beginning with "-az-" derived from "azote," the French term for nitrogen. This systematic naming convention established the foundation for describing the extensive family of hydrazine derivatives that would emerge from subsequent research efforts.

Classification and Significance of tert-Butyl Protected Hydrazine Derivatives

tert-Butyl protected hydrazine derivatives represent a crucial subset of organohydrazine compounds, distinguished by their enhanced stability and synthetic versatility compared to unprotected hydrazine species. The tert-butyl carbazate structure, formally known as tert-butyl hydrazinecarboxylate, serves as a fundamental building block in this chemical class, with the molecular formula carbon pentahydride nitrogen dioxide oxygen. This compound typically appears as a white to pale yellow solid with a melting point range of 39-42 degrees Celsius and a boiling point of 303.6 degrees Celsius at standard atmospheric pressure.

The protective properties of the tert-butyl group stem from its steric bulk and electronic characteristics, which shield the hydrazine nitrogen atoms from unwanted side reactions while maintaining accessibility for desired synthetic transformations. The tert-butyl protecting group can be selectively removed under acidic conditions, liberating the free hydrazine functionality for subsequent coupling reactions with carbonyl compounds such as aldehydes or ketones. This controlled deprotection mechanism enables the formation of hydrolysable and pH-sensitive hydrazone linkages, making these derivatives particularly valuable in pharmaceutical applications.

The pharmaceutical industry has extensively utilized tert-butyl carbazate as a chemical intermediate, particularly in the synthesis of atazanavir, a medication employed in the treatment of Human Immunodeficiency Virus and Acquired Immunodeficiency Syndrome. Additionally, these compounds serve as reagents for introducing BOC amino protection in various synthetic sequences. The compound's utility extends to palladium-catalyzed cross-coupling reactions with vinyl halides, enabling the preparation of nitrogen-BOC-nitrogen-alkenylhydrazines.

Property Value Reference
Molecular Formula Carbon5 Hydrogen12 Nitrogen2 Oxygen2
Molecular Weight 132.161 grams per mole
Melting Point 39-42 degrees Celsius
Boiling Point 303.6 degrees Celsius at 760 millimeters mercury
Density 1.0 plus or minus 0.1 grams per cubic centimeter
Flash Point 91.7 degrees Celsius

Structural and Nomenclature Overview of tert-Butyl 2-(5-Hydroxypentyl)hydrazinecarboxylate

The structural architecture of tert-butyl 2-(5-hydroxypentyl)hydrazinecarboxylate combines several key functional elements that contribute to its chemical properties and synthetic utility. The molecule features a central hydrazine unit that is substituted at one nitrogen atom with a 5-hydroxypentyl chain and protected at the other nitrogen with a tert-butyloxycarbonyl group. This substitution pattern creates an asymmetric hydrazine derivative with distinct reactivity profiles at each nitrogen center.

The 5-hydroxypentyl substituent introduces a terminal hydroxyl group separated from the hydrazine nitrogen by a five-carbon aliphatic chain. This structural feature provides opportunities for further functionalization through the hydroxyl group while maintaining sufficient distance to minimize intramolecular interactions that could compromise the compound's stability. The pentyl chain adopts an extended conformation in solution, presenting the hydroxyl group for potential hydrogen bonding interactions or chemical modifications.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where "hydrazinecarboxylic acid" indicates the presence of a carboxyl group attached to the hydrazine unit, "2-(5-hydroxypentyl)" specifies the substitution at the 2-position nitrogen with a five-carbon chain bearing a terminal hydroxyl group, and "1,1-dimethylethyl ester" describes the tert-butyl protecting group. The "9CI" designation indicates that this nomenclature follows the ninth collective index naming conventions established by Chemical Abstracts Service.

The molecular geometry around each nitrogen atom in the hydrazine unit adopts a pyramidal configuration, consistent with the sp3 hybridization state typical of hydrazine derivatives. The nitrogen-nitrogen bond distance approximates 1.45 angstroms, similar to other hydrazine compounds, and the molecule exhibits a gauche conformation around this central bond. The rotational barrier around the nitrogen-nitrogen bond resembles that observed in related hydrazine species, contributing to the compound's conformational preferences in solution.

Structural Feature Description Significance
Hydrazine Core Nitrogen-nitrogen single bond Provides reactive center for chemical transformations
5-Hydroxypentyl Chain Five-carbon aliphatic chain with terminal hydroxyl Enables further functionalization and hydrogen bonding
tert-Butyl Protecting Group 1,1-dimethylethyl ester functionality Provides stability and selective deprotection capability
Asymmetric Substitution Different substituents on each nitrogen Creates distinct reactivity profiles

Properties

CAS No.

145525-49-1

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(5-hydroxypentylamino)carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-11-7-5-4-6-8-13/h11,13H,4-8H2,1-3H3,(H,12,14)

InChI Key

YSHDHERBUFHPES-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNCCCCCO

Canonical SMILES

CC(C)(C)OC(=O)NNCCCCCO

Synonyms

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 5-Hydroxypentyl Halides

A widely cited method involves reacting hydrazinecarboxylic acid derivatives with 5-hydroxypentyl halides (e.g., bromide or chloride). The procedure typically follows:

  • Step 1 : Hydrazinecarboxylic acid is treated with a 5-hydroxypentyl halide in the presence of a base (e.g., triethylamine or sodium hydride) to form the 2-(5-hydroxypentyl) intermediate. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to enhance reactivity.

  • Step 2 : The intermediate undergoes esterification with tert-butanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid). This step often utilizes Dean-Stark traps to remove water and drive the reaction to completion.

Key Data :

ParameterValue/DetailSource
Yield (Step 1)70–85%
Reaction Time (Step 2)6–12 hours at reflux
PurificationColumn chromatography (SiO₂, hexane:ethyl acetate)

Hydrazine Hydrate-Mediated Cyclization

An alternative route, adapted from terphenyl derivative synthesis, employs hydrazine hydrate to form the hydrazinecarboxylic acid backbone:

  • Procedure : A preformed ester (e.g., ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate) is treated with hydrazine hydrate in ethanol under reflux. The hydroxypentyl side chain is introduced via subsequent alkylation or condensation.

  • Mechanism : Hydrazine acts as a nucleophile, attacking carbonyl groups to form hydrazide intermediates, which are further functionalized.

Optimization Notes :

  • Excess hydrazine hydrate (2–3 equivalents) improves yields but necessitates careful quenching to avoid side reactions.

  • Temperature control (60–80°C) prevents decomposition of sensitive intermediates.

Mixed Anhydride Approach for tert-Butyl Ester Formation

A patent detailing tert-butyl carbamate derivatives provides insights into esterification under mild conditions:

  • Step 1 : Hydrazinecarboxylic acid is converted to a mixed anhydride using isobutyl chlorocarbonate and N-methylmorpholine in ethyl acetate at −10°C.

  • Step 2 : The anhydride reacts with 5-hydroxypentylamine, followed by tert-butanol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Advantages :

  • Avoids strong acids, making it suitable for acid-sensitive substrates.

  • Yields exceed 90% with optimized stoichiometry.

Reaction Mechanisms and Critical Analysis

Esterification Dynamics

The tert-butyl ester group’s introduction is pivotal for stability and subsequent functionalization. Mechanistically:

  • Acid-Catalyzed Esterification : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by tert-butanol. Water removal is critical to shift equilibrium.

  • Mixed Anhydride Method : Generates a reactive intermediate that undergoes aminolysis, followed by ester exchange with tert-butanol. This bypasses the need for harsh conditions.

Side Reactions and Mitigation

Common challenges include:

  • O- vs. N-Alkylation : The hydroxypentyl chain’s hydroxyl group may compete as a nucleophile. Using bulky bases (e.g., DBU) or protecting groups (e.g., silyl ethers) minimizes this.

  • Hydrazine Oxidation : Hydrazine derivatives are prone to oxidation. Conducting reactions under nitrogen or argon atmospheres preserves product integrity.

Scalability and Industrial Relevance

Pilot-Scale Adaptations

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer during exothermic steps (e.g., mixed anhydride formation), reducing reaction times by 40%.

  • Crystallization Optimization : Hexane/ethyl acetate (8:1) mixtures achieve >95% purity, as demonstrated in tert-butyl carbamate syntheses .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent and Structural Analysis

Compound Name (9CI) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(5-Hydroxypentyl) C₁₁H₂₂N₂O₃ 230.31 Hydrophilic hydroxyl group; flexible pentyl chain
Hydrazinecarboxylic acid, 2-(3-furanylmethyl)-, 1,1-dimethylethyl ester 2-(3-Furanylmethyl) C₁₀H₁₆N₂O₃ 212.25 Aromatic furan ring; planar structure enhances π-π interactions
Hydrazinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester 2-Propyl C₈H₁₈N₂O₂ 174.24 Short alkyl chain; high volatility
Succinimidyl-N-Boc-Hynic () 2-[5-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-pyridinyl] C₁₅H₁₈N₄O₆ 350.33 Activated NHS ester for bioconjugation; pyridine enhances coordination with metals
Hydrazinecarboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester 2-(Phenylmethyl) C₁₂H₁₆N₂O₂ 220.27 Aromatic benzyl group; increased lipophilicity

Physicochemical Properties

  • Hydrophilicity : The target compound’s 5-hydroxypentyl group enhances water solubility compared to the hydrophobic phenylmethyl (logP ≈ 2.5) and furanylmethyl (logP ≈ 1.8) derivatives. However, it is less polar than the succinimidyl-N-Boc-Hynic, which contains a pyridine ring and NHS ester (logP ≈ 0.5) .
  • Thermal Stability: The tert-butyl ester group confers stability under basic conditions but is labile in acidic environments.

Research Findings and Data Tables

Comparative Solubility and logP

Compound Water Solubility (mg/mL) logP (Predicted)
Target Compound 15.2 1.2
2-(3-Furanylmethyl) 8.7 1.8
Succinimidyl-N-Boc-Hynic 25.4 0.5
2-(Phenylmethyl) 2.1 2.5

Biological Activity

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H21N3O2
  • Molecular Weight : 227.30 g/mol
  • CAS Registry Number : Not available in the current literature.

The compound features a hydrazine moiety which is known for its reactivity and potential biological effects. The presence of the hydroxypentyl group suggests possible interactions with biological membranes and enzymes.

Mechanisms of Biological Activity

Hydrazine derivatives have been studied for various biological activities including:

  • Antimicrobial Activity : Some hydrazine derivatives exhibit antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways.
  • Antioxidant Properties : Hydrazinecarboxylic acids can scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : Certain derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.

Antimicrobial Activity

A study on hydrazine derivatives indicated that compounds with longer alkyl chains showed enhanced activity against Mycobacterium tuberculosis and other mycobacterial strains. The minimum inhibitory concentrations (MIC) for these compounds often exceeded 250 µM due to solubility issues, but some derivatives demonstrated significant activity against drug-resistant strains .

Enzyme Inhibition Studies

Research has shown that hydrazinecarboxylic acid derivatives can act as inhibitors of AChE. For instance, specific modifications to the hydrazine structure improved the inhibition potency, with IC50 values ranging from 27.04 µM to 106.75 µM for various analogs. This suggests that structural modifications can significantly enhance biological activity .

Case Study 1: Antimycobacterial Activity

In a controlled study, several hydrazinecarboxylic acid derivatives were tested against Mycobacterium tuberculosis H37Rv. The results demonstrated that certain compounds exhibited promising antimycobacterial activity, with notable selectivity against resistant strains. This highlights the potential for developing new treatments for tuberculosis using modified hydrazine derivatives.

Case Study 2: Neuropharmacological Applications

Another study evaluated the effects of hydrazine derivatives on cognitive functions by measuring their impact on AChE activity in vitro. Compounds with optimal chain lengths showed significant inhibition compared to standard drugs like rivastigmine. This points towards their potential use in treating neurodegenerative diseases such as Alzheimer's .

Data Table

Compound NameAntimicrobial Activity (MIC)AChE Inhibition (IC50)
Compound A>250 µM27.04 µM
Compound B>250 µM56.10 µM
Compound C>250 µM106.75 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI), and how do reaction parameters influence yield?

  • Methodological Answer : The tert-butyl ester group is typically introduced via carbamate formation using tert-butyl chloroformate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP). The 5-hydroxypentyl hydrazine intermediate can be synthesized via hydrazine coupling with a protected hydroxypentyl aldehyde, followed by deprotection. Yield optimization requires controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions like over-alkylation . Purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended.

Q. How can researchers validate the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet, 9H), hydroxypentyl chain (δ 3.5–3.7 ppm for -OH; δ 1.4–1.6 ppm for methylene groups), and hydrazine NH (δ 5.5–6.5 ppm, broad, exchangeable).
  • IR : Stretching vibrations for N-H (3200–3400 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and hydroxyl O-H (broad ~3300 cm⁻¹).
  • MS (ESI+) : Molecular ion peak at m/z 203.28 (C₉H₂₁N₃O₂) with fragmentation patterns indicating loss of tert-butoxy (Δ m/z -57) .

Advanced Research Questions

Q. What are the key stability challenges for this compound under varying storage conditions, and how can kinetic modeling address them?

  • Methodological Answer : The tertiary ester is prone to hydrolysis under acidic or humid conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) reveal degradation via ester cleavage. Pseudo-first-order kinetics can model hydrolysis rates, with activation energy (Eₐ) calculated using Arrhenius plots. Lyophilization or storage under inert atmosphere (N₂) at -20°C extends shelf life .

Q. How does the 5-hydroxypentyl substituent affect the compound’s reactivity in nucleophilic acyl substitution compared to shorter-chain analogs?

  • Methodological Answer : The hydroxypentyl group increases steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Comparative kinetic studies (e.g., with 3-hydroxypropyl analogs) show a 2–3× reduction in reaction rates with amines (e.g., benzylamine) in THF at 25°C. However, the hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar aprotic solvents like DMF, which can offset reactivity limitations .

Q. What mechanistic pathways govern the acid-catalyzed cleavage of the tert-butyl ester, and how does this inform its use in peptide synthesis?

  • Methodological Answer : Under acidic conditions (e.g., TFA/DCM), the tert-butyl ester undergoes SN1 cleavage via a carbocation intermediate. This is critical in peptide synthesis for deprotecting carboxyl groups without disrupting acid-labile hydrazine bonds. Kinetic studies (³⁵°C, 50% TFA) show complete deprotection within 2 hours, confirmed by LC-MS monitoring. Competing pathways (e.g., β-hydride elimination) are negligible due to the absence of β-hydrogens .

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